N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide
Overview
Description
N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide, also known as BIAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BIAM is a fluorescent probe that can be used to study protein-protein interactions and protein conformational changes.
Mechanism of Action
The mechanism of action of N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide involves the covalent attachment of the N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide molecule to specific cysteine residues in proteins. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide contains a reactive acyl halide group that reacts with the thiol group of cysteine residues to form a stable thioester bond. The resulting N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide-labeled protein can then be monitored for changes in fluorescence intensity upon protein-protein interactions or conformational changes.
Biochemical and Physiological Effects:
N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling of proteins has been shown to have minimal effects on protein function and stability. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling has been used to study the conformational changes of proteins involved in signal transduction, protein folding, and protein-protein interactions without affecting their biological activity.
Advantages and Limitations for Lab Experiments
The use of N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide as a fluorescent probe has several advantages over other labeling techniques. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling is specific to cysteine residues, which are often involved in protein-protein interactions and conformational changes. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling is also reversible, allowing for the study of dynamic protein interactions and conformational changes. However, N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling requires careful control of reaction conditions to obtain a high yield and purity. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling also requires the use of fluorescence spectroscopy equipment, which may not be available in all labs.
Future Directions
There are several future directions for research involving N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide. One area of research is the development of new fluorescent probes that can label other amino acid residues in proteins, such as lysine and arginine. Another area of research is the development of new methods for labeling proteins in vivo, which would allow for the study of protein-protein interactions and conformational changes in living cells. Additionally, N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide labeling could be used to study the effects of small molecules and drugs on protein-protein interactions and conformational changes, which could lead to the development of new therapeutics.
Scientific Research Applications
N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide has been used extensively in scientific research as a fluorescent probe to study protein-protein interactions and protein conformational changes. N'-[(4-biphenylyloxy)acetyl]-3-iodo-4-methylbenzohydrazide can be used to label specific cysteine residues in proteins and monitor changes in fluorescence intensity upon protein-protein interactions or conformational changes. This technique has been used to study the conformational changes of proteins involved in signal transduction, protein folding, and protein-protein interactions.
properties
IUPAC Name |
3-iodo-4-methyl-N'-[2-(4-phenylphenoxy)acetyl]benzohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19IN2O3/c1-15-7-8-18(13-20(15)23)22(27)25-24-21(26)14-28-19-11-9-17(10-12-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXDZNAZWCXAFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.